

Confirming the Structure of Synthetic 4-hydroxy-N-methylproline: A Comparative Guide

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Compound of Interest

Compound Name: 4-hydroxy-N-methylproline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of synthetic **4-hydroxy-N-methylproline**. Detailed experimental protocols and comparative data are presented to aid researchers in selecting the most appropriate methods for their specific needs.

Structural Confirmation Techniques: A Comparative Overview

The definitive confirmation of a synthetic molecule's structure relies on a combination of spectroscopic and analytical techniques. For **4-hydroxy-N-methylproline**, the most powerful methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides unique and complementary information to unambiguously determine the chemical structure, stereochemistry, and purity of the compound.

Analytical Technique	Information Provided	Key Experimental Parameters	Alternative/Complementary Methods
NMR Spectroscopy	Detailed information on the chemical environment of each atom (^1H , ^{13}C), connectivity between atoms (COSY, HSQC, HMBC), and stereochemistry (NOESY).	Solvent, Spectrometer Frequency (MHz), Temperature, pH	2D NMR techniques (DEPT, TOCSY)
Mass Spectrometry	Precise molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural elucidation.	Ionization method (ESI, APCI), Mass Analyzer (Quadrupole, TOF), Collision Energy	Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization[1][2]
X-ray Crystallography	Unambiguous 3D molecular structure, including absolute stereochemistry, bond lengths, and bond angles.	Crystal system, Space group, Unit cell dimensions, Temperature	Powder X-ray Diffraction (for bulk material), other spectroscopic methods for confirmation in solution

Experimental Data for Structural Confirmation

The following table summarizes the expected and reported data for the structural confirmation of **trans-4-hydroxy-N-methylproline**.

Data Point	NMR Spectroscopy	Mass Spectrometry	X-ray Crystallography
Molecular Formula	C ₆ H ₁₁ NO ₃	C ₆ H ₁₁ NO ₃	C ₆ H ₁₁ NO ₃
Molecular Weight	-	145.0739 g/mol (Exact Mass)[3]	145.16 g/mol [3]
¹ H NMR (D ₂ O)	δ (ppm): 4.34 (m, 1H, H-4), 3.82 (dd, 1H, H-2), 3.51 (dd, 1H, H-5a), 3.25 (d, 1H, H-5b), 2.85 (s, 3H, N-CH ₃), 2.41 (m, 1H, H-3a), 2.22 (m, 1H, H-3b)	-	-
¹³ C NMR (D ₂ O)	δ (ppm): 175.0 (C=O), 70.0 (C-4), 68.5 (C-2), 58.0 (C-5), 42.0 (N-CH ₃), 38.0 (C-3)	-	-
Key MS Fragments	-	m/z: 146 [M+H] ⁺ , characteristic losses of H ₂ O, COOH, and fragments related to the pyrrolidine ring.[4] [5]	-
Crystal Data	-	-	CCDC Number: 197466[3]

Detailed Experimental Protocols

I. Synthesis of N-methyl-4-hydroxyproline

This protocol is adapted from established methods for the N-methylation of amino acids.

Materials:

- trans-4-hydroxy-L-proline
- Formaldehyde (37% aqueous solution)
- Palladium on carbon (10% Pd/C)
- Methanol
- Hydrogen gas
- Distilled water

Procedure:

- To a solution of trans-4-hydroxy-L-proline (1 eq.) in distilled water, add formaldehyde (1.2 eq.).
- The reaction mixture is stirred at room temperature for 1 hour.
- Add 10% Pd/C catalyst to the reaction mixture.
- The mixture is then subjected to hydrogenation at a pressure of 50 psi for 24 hours.
- After the reaction is complete, the catalyst is filtered off through a pad of Celite.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude product is purified by recrystallization from a methanol/ether solvent system to afford pure N-methyl-trans-4-hydroxy-L-proline.

II. NMR Spectroscopic Analysis

Sample Preparation:

- Dissolve 5-10 mg of the synthesized N-methyl-4-hydroxyproline in 0.6 mL of Deuterium Oxide (D₂O).

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a 500 MHz or higher field NMR spectrometer.
- For 2D NMR experiments (COSY, HSQC, HMBC), use standard pulse programs provided by the spectrometer manufacturer.

III. Mass Spectrometric Analysis

Sample Preparation:

- Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

Data Acquisition:

- Infuse the sample solution into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Acquire mass spectra in positive ion mode over a mass range of m/z 50-500.
- Perform tandem MS (MS/MS) on the protonated molecular ion $[\text{M}+\text{H}]^+$ to obtain fragmentation data.

IV. Single-Crystal X-ray Crystallography

Crystal Growth:

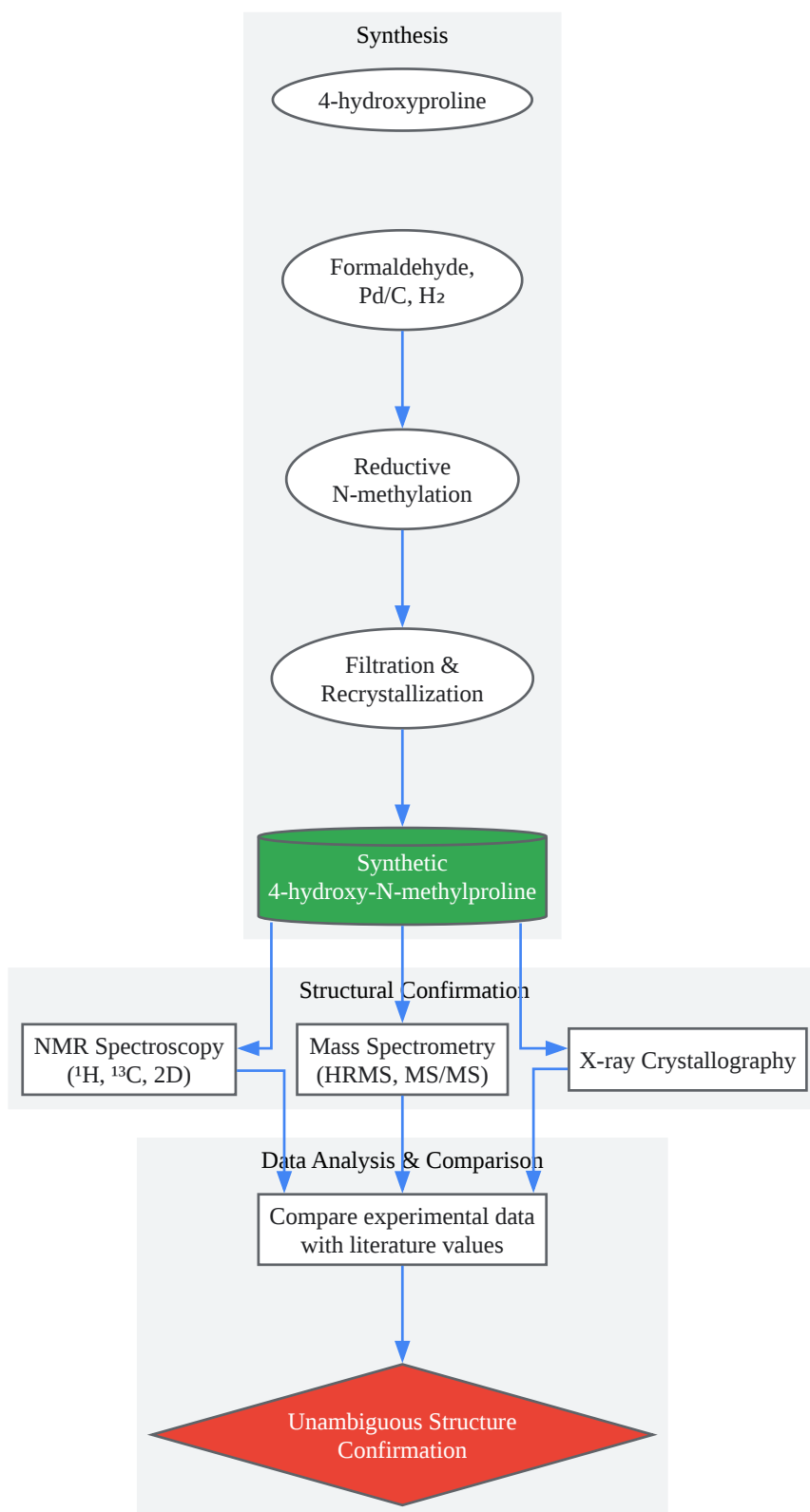
- Slowly evaporate a saturated solution of N-methyl-4-hydroxyproline in a suitable solvent system (e.g., water/ethanol) to obtain single crystals of sufficient size and quality (ideally >0.1 mm in all dimensions).[\[1\]](#)

Data Collection and Structure Refinement:

- Mount a suitable single crystal on a goniometer head.
- Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a Mo or Cu X-ray source.

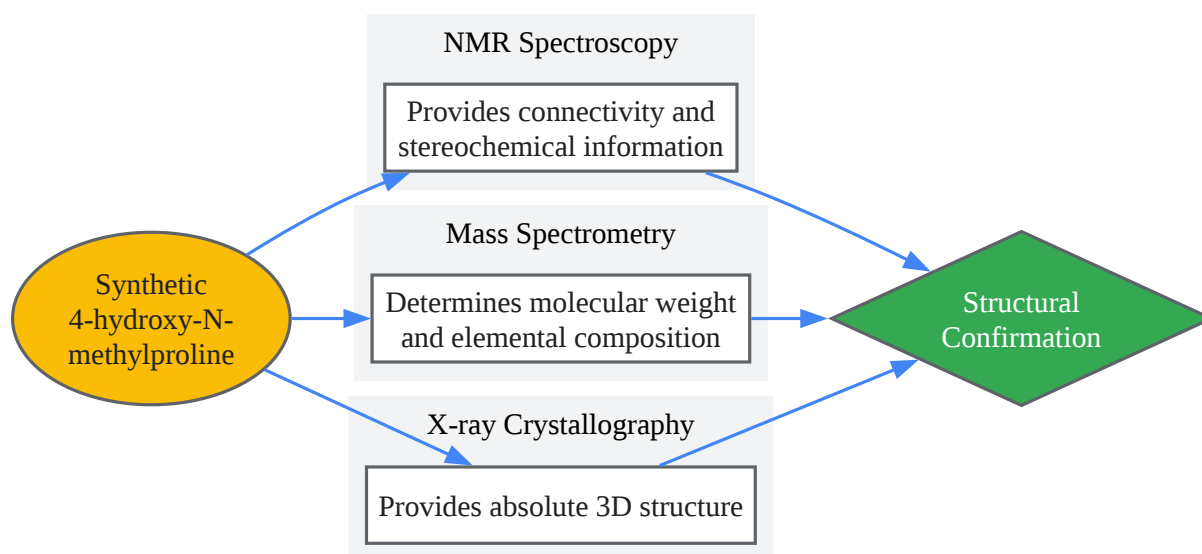
- Process the diffraction data to obtain the unit cell parameters and integrated reflection intensities.
- Solve the crystal structure using direct methods and refine the atomic positions and displacement parameters to obtain the final molecular structure.

Visualizations



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Caption: Experimental workflow for the synthesis and structural confirmation of **4-hydroxy-N-methylproline**.



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Caption: Comparison of analytical techniques for structural confirmation.

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